N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide
Description
The compound N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Key structural features include:
- 1,3,4-Thiadiazole ring: Provides rigidity and electronic diversity for interactions with biological targets.
- 4-(Propan-2-yloxy)benzamide: The isopropoxy substituent on the benzamide moiety likely improves lipophilicity and bioavailability.
Properties
IUPAC Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-13(2)26-16-10-8-15(9-11-16)18(25)21-19-22-23-20(28-19)27-12-17(24)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZVZQPKMHGYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Phenylethyl Sulfanyl Group: The phenylethyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a phenylethyl halide reacts with the thiadiazole intermediate.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the thiadiazole intermediate with an appropriate benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Applications
Thiadiazole derivatives, including N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide, have demonstrated promising anticancer activities. Recent studies have highlighted the synthesis of various thiadiazole derivatives and their evaluation against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer).
Case Study: Anticancer Efficacy
A study synthesized a series of thiadiazole derivatives and assessed their anticancer effects through in vitro assays. The compound exhibited significant anti-proliferative effects with an IC50 value of 12.5 µM against MCF-7 cells after 48 hours of incubation, indicating potential as a lead compound for further development in cancer therapy .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line | IC50 Value (µM) | Activity |
|---|---|---|---|
| N-{5-[...]} | MCF-7 | 12.5 | Effective |
| N-{5-[...]} | LoVo | 23.29 | Moderate |
Antimicrobial Properties
The antimicrobial potential of thiadiazole derivatives has been extensively studied, revealing significant activity against various bacterial and fungal strains. The presence of substituents on the thiadiazole ring has been shown to enhance antibacterial efficacy.
Case Study: Antimicrobial Activity
In a comparative study, derivatives containing halogenated phenyl groups exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal properties against Candida albicans and Aspergillus niger. For instance, compounds with a p-nitroaniline moiety demonstrated MIC values lower than standard antibiotics like streptomycin and fluconazole .
Table 2: Summary of Antimicrobial Activity
| Compound Name | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| N-{5-[...]} | S. aureus | 32.6 | High |
| N-{5-[...]} | C. albicans | 24–26 | Comparable |
Drug Design and Development
The structural features of this compound make it an attractive scaffold for drug design. Its ability to modulate biological pathways suggests potential applications in treating various diseases beyond cancer.
Case Study: Drug Development Potential
Research indicates that thiadiazole-based compounds can serve as effective scaffolds for developing inhibitors targeting specific pathways involved in disease progression. The structural diversity allows for modifications that can enhance potency and selectivity .
Table 3: Potential Drug Targets
| Target Disease | Mechanism of Action |
|---|---|
| Cancer | Induction of apoptosis |
| Bacterial Infections | Disruption of cell wall synthesis |
| Fungal Infections | Inhibition of ergosterol biosynthesis |
Mechanism of Action
The mechanism of action of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s activity is influenced by substituents on the thiadiazole and benzamide moieties. Below is a structural comparison with similar derivatives:
*Calculated based on formula C₂₁H₂₀N₄O₃S₂.
Key Observations :
Pharmacological Activities
Anticancer Activity
Thiadiazole-benzamide hybrids exhibit cytotoxicity via DNA interaction, kinase inhibition, or apoptosis induction:
*No direct data for the target compound; inferred from structural analogs.
Key Observations :
Biological Activity
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide is a synthetic compound derived from the 1,3,4-thiadiazole scaffold, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties, supported by recent research findings and case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiadiazole Ring : This five-membered ring is known for its pharmacological significance.
- Sulfur and Oxygen Substituents : These functional groups enhance the compound's biological activity.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with this scaffold exhibit significant activity against various bacterial strains. For instance:
- Study Results : A series of thiadiazole derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| C1 | S. aureus | 10 |
| C2 | E. coli | 20 |
| C6 | S. aureus | 15 |
Antitumor Activity
The antitumor potential of thiadiazole derivatives has been a focal point in cancer research. The compound has shown promise in inhibiting tumor cell proliferation.
- Case Study : A study reported that derivatives of 1,3,4-thiadiazole exhibited cytotoxic effects on human cancer cell lines with IC50 values ranging from 5 to 30 µM .
Anti-inflammatory Effects
Research has indicated that thiadiazole compounds possess anti-inflammatory properties.
- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Neuroprotective Properties
The neuroprotective effects of thiadiazole derivatives are gaining attention in the context of neurodegenerative diseases.
- Findings : Compounds have shown efficacy in animal models of epilepsy and Alzheimer’s disease by reducing neuronal damage and improving cognitive function .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good oral bioavailability due to its lipophilic nature. Studies indicate low toxicity levels in higher organisms, attributed to the structural stability of the thiadiazole ring .
Q & A
Q. What are the common synthetic strategies for preparing 1,3,4-thiadiazole derivatives like this compound?
The synthesis of 1,3,4-thiadiazole derivatives typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation or sulfonation steps. For example, Lawesson’s reagent has been used for cyclization in analogous compounds, and oxidative chlorination can introduce sulfonyl groups . A two-step procedure involving alkylation of intermediate thiols allows structural diversification . Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to minimize byproducts like disulfide linkages.
Q. How is the crystal structure of this compound validated, and which software tools are recommended?
X-ray crystallography remains the gold standard. Programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) are widely used. SHELXL refines atomic coordinates against diffraction data, while ORTEP generates thermal ellipsoid plots to visualize disorder or flexibility . For novel derivatives, deposition in the Cambridge Structural Database (CSD) is advised to aid future SAR studies.
Q. What preliminary biological assays are used to evaluate antimicrobial or antitumor activity?
In vitro assays include:
- Antimicrobial: Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antitumor: NCI-60 cell line screening to assess GI₅₀ (50% growth inhibition) values. Derivatives with a sulfonamide group (as in related compounds) often show activity against leukemia and renal cancer .
- Anti-inflammatory: COX-2 inhibition assays using ELISA kits .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR: Confirm substituent positions (e.g., isopropoxy group at C4 of benzamide).
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S–S/S–C, 500–700 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns to rule out impurities.
Q. How are solubility and stability optimized for in vivo studies?
- Salt formation: React with HCl or sodium hydroxide to improve aqueous solubility.
- Co-solvents: Use DMSO/PEG-400 mixtures for parenteral administration.
- Stability: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for antitumor activity?
- Substituent variation: Replace the isopropoxy group with bulkier alkoxy chains (e.g., tert-butyl) to enhance lipophilicity and membrane permeability.
- Bioisosteric replacement: Substitute the thiadiazole ring with oxadiazole to compare pharmacokinetic profiles .
- Pharmacophore mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., sulfanyl and benzamide groups) .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Metabolic stability: Test hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid degradation in vivo.
- Protein binding: Use equilibrium dialysis to assess plasma protein binding, which may reduce free drug availability .
- Dose recalibration: Adjust dosing regimens based on PK/PD modeling to maintain therapeutic concentrations .
Q. What strategies mitigate poor solubility in polar solvents without compromising activity?
- Prodrug design: Introduce phosphate esters or glycosides at the phenolic oxygen, which hydrolyze in vivo .
- Nanoparticle encapsulation: Use PLGA or liposomal carriers to enhance bioavailability .
- Co-crystallization: Screen with coformers (e.g., succinic acid) to improve dissolution rates .
Q. How can computational methods predict off-target interactions?
- Molecular docking: Glide or AutoDock Vina to screen against kinase or GPCR libraries (e.g., EGFR, VEGFR-2).
- Toxicity prediction: Use Derek Nexus or ProTox-II to flag potential hepatotoxicity or mutagenicity .
- QSAR modeling: Train models on public datasets (e.g., ChEMBL) to correlate substituents with hERG channel inhibition risks .
Q. What advanced techniques resolve electron density ambiguities in crystallographic studies?
- Twinned data refinement: Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- High-pressure crystallography: Apply hydrostatic pressure to reduce disorder in flexible sulfanyl groups .
- Multipole refinement: Employ XD2016 for charge density analysis to map electrostatic interactions influencing binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
